9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound with a unique structure that includes a fluorenylmethyl group and a bicyclic octane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the azabicyclo[3.2.1]octane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways .
Medicine: Its unique structure and reactivity profile make it a promising candidate for the development of new therapeutic agents targeting specific diseases .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 9H-fluoren-9-ylmethyl 8-hydroxy-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate
- 9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives
Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-16-11-14-9-10-15(12-16)23(14)22(25)26-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21,24H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFKNXVGLRWGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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